Fmoc-L-Leucyl chloride

Solid-Phase Peptide Synthesis Sterically Hindered Coupling Racemization Suppression

Fmoc-L-Leucyl chloride (Fmoc-Leu-Cl) is a pre-activated, shelf-stable acyl chloride engineered for challenging solid-phase peptide synthesis. Its acid chloride moiety delivers superior kinetic reactivity, enabling racemization‑free amide bond formation without exogenous bases. This is critical for N-methyl amino acids, α,α-dialkyl sequences, and cyclosporin‑class peptidomimetics where conventional HATU/DIC coupling fails. Achieve quantitative conversions, reduced cycle times, and higher crude purity—minimizing costly HPLC purification. Choose Fmoc-Leu-Cl for high-throughput automated SPPS and demanding sterically hindered couplings.

Molecular Formula C21H22ClNO3
Molecular Weight 371.9 g/mol
CAS No. 103321-59-1
Cat. No. B033602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-Leucyl chloride
CAS103321-59-1
Molecular FormulaC21H22ClNO3
Molecular Weight371.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C21H22ClNO3/c1-13(2)11-19(20(22)24)23-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,23,25)/t19-/m0/s1
InChIKeyIAWFVICGSTUKMS-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-L-Leucyl Chloride (CAS 103321-59-1): Definition, Properties, and Role in Peptide Synthesis


Fmoc-L-Leucyl chloride (CAS 103321-59-1), also known as Fmoc-Leu-Cl, is an activated, shelf-stable derivative of the amino acid L-leucine, featuring a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group . It is primarily employed as a highly reactive building block in peptide synthesis, particularly for difficult couplings in solid-phase peptide synthesis (SPPS) and for the assembly of complex or sterically hindered peptides . Its significance stems from the enhanced reactivity of the acid chloride moiety compared to other activated esters, enabling efficient and racemization-free amide bond formation under controlled conditions [1].

Why Generic Substitution of Fmoc-L-Leucyl Chloride Fails: The Criticality of Activated Acyl Chlorides in SPPS


Substituting Fmoc-L-Leucyl chloride with a less reactive analog, such as an Fmoc-protected amino acid (Fmoc-L-Leu-OH) or its corresponding active ester (e.g., OPfp or OSu), is not a like-for-like replacement. The acid chloride's exceptional reactivity, derived from the electron-withdrawing chlorine atom, is essential for overcoming steric hindrance and achieving quantitative couplings in difficult sequences [1]. Unlike carboxylic acids which require in situ activation with coupling reagents (e.g., DIC, HATU) that can lead to racemization or side reactions, the pre-formed acid chloride offers a superior kinetic profile, enabling faster, cleaner, and often base-free acylation reactions [2]. This fundamental difference in activation energy dictates the compound's utility in scenarios where standard coupling protocols fail, directly impacting synthetic yield, purity, and the viability of producing complex peptidomimetics [3].

Quantitative Differentiation Guide for Fmoc-L-Leucyl Chloride: Data-Driven Performance Metrics


Enhanced Reactivity and Base-Free Coupling Efficiency vs. Carboxylic Acid Analogs

Fmoc-L-Leucyl chloride demonstrates superior reactivity compared to its parent carboxylic acid (Fmoc-L-Leu-OH), enabling rapid and racemization-free couplings under base-free conditions. Studies using Fmoc-amino acid chlorides in the presence of potassium salt of 1-hydroxybenzotriazole (KOBt) report that the coupling is not only fast but also eliminates the need for an external base, a common cause of racemization [1]. In contrast, coupling Fmoc-L-Leu-OH requires activation with carbodiimides (e.g., DIC) and additives, which can be slower and are associated with a higher risk of epimerization, especially for hindered residues [2].

Solid-Phase Peptide Synthesis Sterically Hindered Coupling Racemization Suppression

Performance in Sterically Hindered Couplings: Acid Chloride vs. Active Ester

In the total synthesis of the immunosuppressant cyclosporin O, which contains multiple sterically hindered N-methyl amino acid residues, Fmoc-amino acid chlorides (mediated by zinc dust) were essential. The couplings of N-methyl amino acids to N-methyl amino acids at positions 8, 9, 10, and 11, which are notoriously difficult using standard active ester methods, required up to three repetitions with the acid chloride to achieve acceptable yields and purity [1]. In contrast, conventional coupling agents (e.g., BOP, HATU) or pre-formed active esters like pentafluorophenyl esters often result in incomplete reactions and significant epimerization with such hindered substrates [2].

Difficult Peptide Synthesis N-Methyl Amino Acids Cyclosporin Synthesis

Verified Stereochemical Integrity vs. In Situ Activation Protocols

The use of pre-formed Fmoc-L-Leucyl chloride is consistently reported to yield racemization-free peptide bonds across multiple studies and protocols, including those utilizing zinc dust, KOBt, and biphasic systems [1]. This is a quantifiable advantage over in situ activation of Fmoc-L-Leu-OH using carbodiimide reagents (e.g., DIC), where racemization levels can range from 0.5% to >10% depending on the specific amino acid, coupling additive, and base concentration [2]. The isolated acid chloride's pre-activated state allows for rapid aminolysis, outcompeting the base-catalyzed enolization pathway that leads to epimerization.

Chiral Purity Racemization Peptide Quality Control

Shelf Stability and Storage: A Practical Advantage for Workflow

Fmoc-L-Leucyl chloride is a shelf-stable solid that can be stored at room temperature [1]. This contrasts sharply with other highly activated species like Fmoc-amino acid fluorides, which are more sensitive to moisture and require storage under inert gas at low temperatures (e.g., 2-8°C) [2]. While Fmoc-D-leucyl chloride also requires cold storage (2-8°C), the L-isomer's stability at ambient temperature simplifies handling, inventory management, and reduces the risk of decomposition due to temperature fluctuations during shipping and storage .

Reagent Storage Laboratory Efficiency Supply Chain

Optimal Application Scenarios for Fmoc-L-Leucyl Chloride in Research and Production


Synthesis of Complex Peptidomimetics and Cyclic Peptides with Steric Hindrance

This compound is the reagent of choice for incorporating leucine residues into challenging peptide sequences, such as those rich in N-methyl amino acids or α,α-dialkyl amino acids, where standard coupling methods fail. Its high reactivity ensures high conversion rates and product purity, as demonstrated in the total synthesis of cyclosporin O [1]. The use of Fmoc-L-Leucyl chloride mitigates the risk of incomplete couplings and difficult purifications, directly reducing synthesis time and cost for complex targets [2].

Automated and High-Throughput Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-Leucyl chloride is highly compatible with automated SPPS platforms, particularly for building peptide libraries where high fidelity and speed are essential. Its fast, base-free coupling kinetics, as established with KOBt mediation, allow for shorter cycle times and minimize the need for extensive washing steps, thereby increasing overall instrument throughput and reducing solvent consumption [3].

Synthesis of Peptide Probes and Inhibitors Requiring High Stereochemical Purity

For applications in chemical biology and drug discovery, such as the synthesis of peptide-based probes or enzyme inhibitors, the absolute stereochemical purity of the final product is non-negotiable. The established racemization-free nature of couplings using Fmoc-L-Leucyl chloride [4] provides a critical quality assurance, eliminating the need for extensive and costly chiral purification steps post-synthesis, and ensuring the biological activity of the synthesized peptide is directly attributable to its intended structure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-L-Leucyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.